N'-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)-4-nitrobenzohydrazide
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Overview
Description
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)-4-nitrobenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyl group, a fluorobenzyl ether, and a nitrobenzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)-4-nitrobenzohydrazide typically involves the condensation of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The fluorobenzyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorobenzyl ether moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline
- 2,4-Dichloro-N’-[(Z)-{4-fluoro-2-[(4-fluorobenzyl)oxy]phenyl}methylene]benzohydrazide
Uniqueness
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)-4-nitrobenzohydrazide is unique due to its combination of a naphthyl group, a fluorobenzyl ether, and a nitrobenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
765910-07-4 |
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Molecular Formula |
C25H18FN3O4 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C25H18FN3O4/c26-20-10-5-17(6-11-20)16-33-24-14-9-18-3-1-2-4-22(18)23(24)15-27-28-25(30)19-7-12-21(13-8-19)29(31)32/h1-15H,16H2,(H,28,30)/b27-15+ |
InChI Key |
BXTQIDYMFWAGBS-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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